(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline
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Overview
Description
(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a morpholine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the thiazole ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate electrophiles.
Formation of the Ylidene Linkage: The final step involves the formation of the ylidene linkage, which can be achieved through condensation reactions between the thiazole derivative and aniline under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the ylidene linkage, potentially yielding dihydrothiazole or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or dihydrothiazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and morpholine moiety could play crucial roles in binding to molecular targets, while the methoxyphenyl group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-(4-methoxyphenyl)-3-thiazol-2(3H)-ylidene)aniline: Lacks the morpholine moiety, which may affect its reactivity and biological activity.
(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)benzylamine: Contains a benzylamine group instead of aniline, potentially altering its chemical and biological properties.
(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)phenol: Features a phenol group, which could impact its reactivity and interactions with biological targets.
Uniqueness
(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline is unique due to the combination of its structural elements: the thiazole ring, morpholine moiety, and methoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-24-18-9-7-16(8-10-18)19-15-26-20(21-17-5-3-2-4-6-17)23(19)22-11-13-25-14-12-22/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWMGTVHKNEQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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